methyl 4-nitro-1H-pyrazole-3-carboxylate
Description
Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry Research
Pyrazole and its derivatives form a cornerstone of modern organic and medicinal chemistry. numberanalytics.comglobalresearchonline.net This class of five-membered nitrogen-containing heterocyclic compounds is noted for its diverse biological activities, making it a "privileged scaffold" in drug discovery. tandfonline.comnih.gov The pyrazole nucleus is a key component in numerous approved drugs, with a significant increase in pyrazole-containing pharmaceuticals over the last decade. tandfonline.comnih.gov These compounds are recognized for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. globalresearchonline.netresearchgate.net The unique structural features of the pyrazole ring, which includes both a pyrrole-like and a pyridine-like nitrogen atom, impart a distinct chemical reactivity and the ability to form various molecular frameworks. globalresearchonline.net This versatility allows for extensive functionalization, leading to a vast library of derivatives with tailored pharmacological profiles. nih.gov
The significance of pyrazoles extends beyond pharmaceuticals into agrochemicals, where they are utilized as pesticides and herbicides, and into materials science for the development of luminescent compounds and conducting polymers. numberanalytics.com The aromatic nature and the potential for tautomerism in pyrazoles contribute to their high reactivity and adaptability in synthetic organic chemistry. globalresearchonline.net
Table 1: Selected Applications of Pyrazole Derivatives
| Field | Application |
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Anticonvulsant, Analgesic |
| Agrochemicals | Pesticides, Herbicides |
| Materials Science | Luminescent compounds, Conducting polymers |
Role of Substituted Pyrazoles as Versatile Synthons in Contemporary Organic Synthesis
Substituted pyrazoles are highly valued as versatile synthons, or building blocks, in contemporary organic synthesis. rsc.org Their utility stems from the ability to introduce a wide array of functional groups onto the pyrazole core, which can then be used to construct more complex molecular architectures. researchgate.net The presence of multiple reaction sites on the pyrazole ring allows for diverse derivatizations. rsc.org
Key synthetic strategies for creating substituted pyrazoles include:
Knorr Pyrazole Synthesis: A traditional and widely used method involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comresearchgate.net
Reaction of Alkynes with Diazomethane: A direct route to pyrazole derivatives. numberanalytics.com
Multicomponent Reactions: Modern approaches that allow for the efficient, one-pot synthesis of highly functionalized pyrazoles. nih.govresearchgate.net These methods are often catalyst-free and atom-economical. researchgate.net
Vilsmeier-Haack Reaction: Used to synthesize pyrazole-4-carbaldehydes, which are important intermediates. nih.gov
1,3-Dipolar Cycloaddition: A reaction between a sydnone (B8496669) and an α,β-unsaturated ketone to yield trisubstituted pyrazoles. nih.gov
The functional groups on substituted pyrazoles can be readily modified. For example, a nitro group can be reduced to an amine, and an ester group can undergo hydrolysis or transesterification, providing handles for further chemical transformations. This adaptability makes substituted pyrazoles invaluable tools for chemists seeking to design and synthesize novel compounds with specific properties.
Specific Research Focus on Methyl 4-nitro-1H-pyrazole-3-carboxylate within Pyrazole Chemistry
Within the vast family of pyrazole derivatives, this compound (CAS Number: 138786-86-4) has garnered specific research interest. scbt.comsigmaaldrich.com This particular compound features two key functional groups on the pyrazole scaffold: a nitro group at the 4-position and a methyl carboxylate group at the 3-position. scbt.com
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 138786-86-4 |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Physical Form | Solid |
| IUPAC Name | This compound |
The synthesis of this compound is typically achieved through the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. chemicalbook.comnih.gov This can be accomplished using methanol (B129727) in the presence of an acid catalyst like thionyl chloride. chemicalbook.com The starting material, 4-nitro-1H-pyrazole-3-carboxylic acid, is itself a subject of study, particularly in the context of coordination chemistry. researchgate.net
The presence of both an electron-withdrawing nitro group and a reactive ester functionality makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems. For instance, it can be used in the construction of pyrazolo[4,3-d]pyrimidines, a class of compounds with known biological activities. The nitro group influences the electronic properties of the pyrazole ring, while the ester provides a site for further chemical modification. Research into this compound and its derivatives is ongoing, with a focus on exploring its potential in various fields of chemical and medicinal research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFBUCGMOKZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138786-86-4 | |
| Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Nitro 1h Pyrazole 3 Carboxylate
Established Synthetic Pathways to Methyl 4-nitro-1H-pyrazole-3-carboxylate
The conventional routes for the synthesis of this compound predominantly involve two key transformations: the esterification of a pre-existing pyrazole (B372694) carboxylic acid and the construction of the pyrazole ring system from acyclic precursors.
Esterification Reactions Utilizing 4-nitro-1H-pyrazole-3-carboxylic Acid
A common and direct method for the synthesis of this compound is the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst or a dehydrating agent. One of the most frequently employed reagents for this transformation is thionyl chloride (SOCl₂).
The reaction involves the activation of the carboxylic acid by thionyl chloride to form a highly reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to yield the desired methyl ester, with the liberation of sulfur dioxide and hydrogen chloride as byproducts. The reaction is generally performed at controlled temperatures, often starting at a low temperature (0-5 °C) during the addition of thionyl chloride, followed by warming to room temperature to ensure the completion of the reaction chemicalbook.com. The progress of the reaction can be monitored using techniques such as ¹H NMR spectroscopy. High yields, often exceeding 98%, have been reported for this process, making it a highly efficient method for laboratory and larger-scale preparations chemicalbook.com.
Table 1: Representative Data for the Esterification of 4-nitro-1H-pyrazole-3-carboxylic Acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-nitro-1H-pyrazole-3-carboxylic acid | Thionyl chloride | Methanol | 0-25 | 16-24 | 98.3-99.8 |
Cyclization Reactions for the Construction of the Pyrazole Ring System
An alternative approach to the synthesis of this compound involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary carbon framework and functional groups. A notable example is the cyclocondensation reaction of a suitably substituted enoate with a hydrazine (B178648) derivative.
A regioselective method has been developed for the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines rsc.org. Although this method primarily yields the 5-carboxylate isomer, the underlying principle of pyrazole ring formation from a dicarbonyl equivalent and a hydrazine is fundamental. The Knorr pyrazole synthesis, a classic method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine pharmajournal.net. In the context of the target molecule, a hypothetical precursor could be a 1,3-dicarbonyl compound bearing a nitro group at the C2 position, which upon reaction with hydrazine would yield the 4-nitropyrazole core. Subsequent esterification would then lead to the final product.
Advanced Synthetic Strategies and Mechanistic Investigations
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated strategies for the synthesis of pyrazole derivatives, including this compound. These methods often focus on the use of novel starting materials and a deeper understanding of the reaction mechanisms to improve efficiency and selectivity.
Novel Precursor Utilization in Pyrazole Ring Construction
The use of novel precursors that are highly functionalized allows for more direct and efficient synthetic routes. For instance, the aforementioned ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate serves as a versatile precursor for the synthesis of 4-nitropyrazole carboxylates rsc.org. This enoate contains the necessary carbon backbone and the nitro group, facilitating a direct cyclization to the desired pyrazole ring system upon reaction with a hydrazine. The dimethylamino group acts as a good leaving group, promoting the cyclization process. The regioselectivity of this reaction is a critical aspect, and studies have shown that the choice of solvent can significantly influence the outcome, with pyridine being an excellent solvent for favoring the formation of N1-substituted products rsc.org.
Mechanistic Elucidation of Reaction Pathways in this compound Synthesis
The synthesis of this compound via the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride in methanol proceeds through a well-understood mechanistic pathway. The first step involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the release of a chloride ion libretexts.orgchemistrysteps.com. This intermediate is highly reactive. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with the concurrent elimination of sulfur dioxide and hydrogen chloride libretexts.orgchemistrysteps.com. The final step is the nucleophilic attack of methanol on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a proton to yield the methyl ester.
The cyclization reaction to form the pyrazole ring, as in the Knorr synthesis, involves the initial reaction of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate pharmajournal.net. This is followed by an intramolecular condensation, where the remaining amino group of the hydrazine attacks the second carbonyl group, leading to the formation of a five-membered dihydropyrazole ring. Subsequent dehydration results in the formation of the aromatic pyrazole ring. The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a key consideration and can be influenced by the steric and electronic properties of the substituents.
Industrial Synthesis Considerations for this compound
The industrial-scale synthesis of this compound requires careful consideration of several factors, including cost-effectiveness, safety, scalability, and waste management. The esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using thionyl chloride and methanol is a process that has been demonstrated on a kilogram scale, providing insights into its industrial applicability chemicalbook.com.
Key considerations for industrial production include:
Reagent Selection and Cost: Thionyl chloride and methanol are relatively inexpensive and readily available reagents, making the esterification route economically viable.
Process Safety: Thionyl chloride is a corrosive and toxic reagent that reacts vigorously with water, releasing toxic gases (HCl and SO₂). Therefore, strict safety protocols, including the use of closed reaction systems and appropriate personal protective equipment, are essential. The reaction is also exothermic, necessitating precise temperature control to prevent runaway reactions. Large-scale syntheses often employ jacketed reactors with cooling systems to manage the heat generated during the addition of thionyl chloride chemicalbook.com.
Reaction Conditions and Optimization: The optimization of reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and minimizing by-product formation. The detailed procedures reported, including slow, dropwise addition of thionyl chloride at low temperatures, are indicative of the measures taken to control the reaction on a larger scale chemicalbook.com.
Work-up and Purification: The work-up procedure typically involves the removal of excess solvent and byproducts under reduced pressure. The use of azeotropic distillation with a solvent like toluene is a common strategy to effectively remove water and residual volatile impurities chemicalbook.com. The purity of the final product is often confirmed by analytical methods such as NMR spectroscopy.
Waste Management: The generation of acidic byproducts like HCl and SO₂ requires appropriate scrubbing and disposal procedures to comply with environmental regulations.
Scalable Production Methods and Process Optimization
The industrial-scale synthesis of nitropyrazole derivatives, including this compound, necessitates robust and optimized processes. Traditional methods for the synthesis of nitropyrazoles often involve multi-step reactions that can be hazardous and produce significant waste. benthamdirect.com Process optimization focuses on improving yields, reducing reaction times, and enhancing safety.
One optimized approach for a related compound, 4-nitropyrazole, utilizes a one-pot, two-step method starting from pyrazole. guidechem.com This process involves the initial formation of pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com Optimization of this process identified the ideal molar ratio of reactants and reaction conditions to achieve a high yield of 85%. guidechem.com Such optimization strategies are crucial for the scalable production of this compound.
Key parameters for process optimization in the synthesis of nitropyrazoles include:
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, fuming nitric acid, or a mixture with sulfuric acid) significantly impacts the reaction's efficiency and safety. guidechem.comnih.gov
Reaction Temperature: Controlling the temperature is critical to prevent runaway reactions and the formation of byproducts. guidechem.comresearchgate.net
Reaction Time: Optimizing the reaction time ensures the completion of the reaction while minimizing energy consumption and potential side reactions. guidechem.com
Below is a table summarizing optimized conditions for the synthesis of 4-nitropyrazole, a precursor to related compounds.
| Parameter | Optimized Condition | Impact |
|---|---|---|
| Nitrating Agent | Fuming Nitric Acid (90%) / Fuming Sulfuric Acid (20%) | High reactivity and yield |
| Molar Ratio (Nitrating Agent:Pyrazole) | 1.5:1 | Ensures complete nitration |
| Reaction Temperature | 50°C | Balances reaction rate and safety |
| Reaction Time | 1.5 hours | Maximizes product yield |
Applications of Continuous Flow Reactors in Manufacturing
Continuous flow chemistry offers significant advantages for the manufacturing of fine chemicals, including pyrazole derivatives. This technology involves pumping reagents through a network of tubes or channels, where the reaction occurs. The benefits of this approach include enhanced heat transfer, improved safety for handling hazardous reagents, and the potential for automation and process control.
In the synthesis of pyrazole derivatives, continuous flow reactors have been successfully employed for various reaction steps. For instance, a two-step continuous flow synthesis has been developed for the production of aminopyrazoles from nitropyrazoles. afinitica.com This process involves an initial cyclocondensation reaction followed by a catalytic hydrogenation step, all performed in a continuous flow system without the isolation of intermediates. afinitica.com
The key features of continuous flow synthesis of pyrazole derivatives are:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with exothermic reactions and the handling of hazardous materials.
Improved Efficiency: Continuous flow systems can significantly reduce reaction times and increase throughput compared to batch processes. afinitica.com
Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and purity.
A schematic representation of a two-step continuous flow synthesis for a pyrazole derivative is outlined below:
| Step | Reaction | Reactor Type | Key Parameters |
|---|---|---|---|
| 1 | Cyclocondensation to form nitropyrazole | Stainless steel capillary microreactor | Temperature, pressure, residence time |
| 2 | Catalytic hydrogenation to aminopyrazole | Flow hydrogenator with a packed-bed catalyst | Temperature, hydrogen pressure, flow rate |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical manufacturing. benthamdirect.comnih.gov This involves the development of environmentally benign reaction systems and the use of sustainable catalysts.
Development of Environmentally Benign Reaction Systems (e.g., Solvent-Free Conditions)
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. benthamdirect.com Research has focused on developing solvent-free reaction conditions or utilizing environmentally friendly solvents like water.
Solvent-free synthesis of pyrazole systems has been achieved through grinding techniques. tandfonline.com For example, a mixture of reactants can be ground together at room temperature, leading to the formation of the desired pyrazole product without the need for a solvent. tandfonline.com This method is not only environmentally friendly but also offers simplicity and reduced waste generation.
Water has also been explored as a green solvent for pyrazole synthesis. thieme-connect.com The use of water as a reaction medium can be advantageous due to its low cost, non-toxicity, and non-flammability. thieme-connect.com
Implementation of Sustainable Catalysis for Enhanced Atom Economy
Sustainable catalysis plays a crucial role in green chemistry by enabling the use of small amounts of catalysts that can be recycled and reused, thereby improving atom economy and reducing waste. encyclopedia.pubspringerprofessional.de For the synthesis of pyrazole derivatives, various heterogeneous catalysts have been developed that are both efficient and recyclable.
Examples of sustainable catalysts used in pyrazole synthesis include:
Mn/ZrO₂: This catalyst has been used for the one-pot, multicomponent synthesis of pyranopyrazoles with excellent product yields. encyclopedia.pub It can be reused for up to six cycles with similar efficiency. encyclopedia.pub
Ag/TiO₂: A nano-thin film of silver on titanium dioxide has been employed as a recyclable catalyst for preparing pyranopyrazoles, demonstrating good yields over multiple runs. encyclopedia.pub
SnO₂: Tin oxide has been utilized as an environmentally friendly and stable catalyst for up to six cycles in the synthesis of pyranopyrazoles. encyclopedia.pub
The use of these catalysts aligns with the principles of green chemistry by offering high catalytic activity, selectivity, and the ability to be easily separated from the reaction mixture and reused. springerprofessional.de
The following table provides a comparison of different sustainable catalysts for the synthesis of pyrazole derivatives.
| Catalyst | Reaction Type | Key Advantages | Recyclability |
|---|---|---|---|
| Mn/ZrO₂ | One-pot, multicomponent synthesis of pyranopyrazoles | Excellent product yields, short reaction times | Up to 6 cycles |
| Ag/TiO₂ | Four-component synthesis of dihydropyrano-[2,3-c]-pyrazoles | Excellent yields, performs well with various aldehydes | Not specified |
| SnO₂ | Synthesis of pyranopyrazoles and spiro-pyranopyrazoles | Environmentally friendly, stable, low catalyst loading | Up to 6 cycles |
Chemical Reactivity and Transformation Studies of Methyl 4 Nitro 1h Pyrazole 3 Carboxylate
Functional Group Reactivity Analysis
The chemical behavior of methyl 4-nitro-1H-pyrazole-3-carboxylate is largely dictated by the specific reactivities of its nitro and ester groups. These functionalities can be selectively targeted to introduce a variety of chemical modifications.
Nitro Group Transformations (e.g., Selective Reduction to Amino Group)
The nitro group is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group on the pyrazole (B372694) ring is a crucial step in the synthesis of many biologically active compounds. This transformation is typically achieved with high efficiency using standard reducing agents.
Commonly employed methods for the selective reduction of the nitro group to an amino group include catalytic hydrogenation. This is often carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Alternative reducing systems, such as metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl), are also effective for this conversion. The resulting methyl 4-amino-1H-pyrazole-3-carboxylate is a valuable intermediate for further synthetic elaborations, particularly in cyclization reactions.
Table 1: Reagents for Nitro Group Reduction
| Reagent System | Product | Notes |
|---|---|---|
| H₂/Pd-C | Methyl 4-amino-1H-pyrazole-3-carboxylate | Standard and efficient method for catalytic hydrogenation. |
| Fe/HCl | Methyl 4-amino-1H-pyrazole-3-carboxylate | Classical method using a dissolving metal in acid. |
| Sn/HCl | Methyl 4-amino-1H-pyrazole-3-carboxylate | Another common metal/acid combination for nitro group reduction. |
| Zn/HCl | Methyl 4-amino-1H-pyrazole-3-carboxylate | Effective for the reduction of aromatic nitro compounds. |
Ester Group Chemical Modifications (e.g., Nucleophilic Substitution, Hydrolysis)
The methyl ester group at the C3 position provides another site for chemical modification. It can undergo nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups. For instance, the ester can be converted to an amide, which is a common bioisostere in medicinal chemistry.
One notable method is the direct amidation of the ester. Research has shown the development of nickel-catalyzed methods for the direct conversion of esters to amides using nitroarenes as the nitrogen source, which could be applicable to intramolecular reactions or reactions with other nitroarenes. epfl.ch More traditionally, the ester can be converted to a carboxamide, such as 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, through reaction with ammonia (B1221849) or an appropriate amine. molbase.comnih.gov
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 4-nitro-1H-pyrazole-3-carboxylic acid, under either acidic or basic conditions. This carboxylic acid serves as a precursor for a wide range of other derivatives, including amides and other esters. The hydrolysis allows for the release of the active carboxylic acid intermediate, which can be a key step in modulating the biological activity of these compounds.
Cyclization Reactions and Heterocyclic Annulation for Complex Structure Formation
This compound, particularly after the reduction of its nitro group to an amino group, is a pivotal precursor for the synthesis of fused heterocyclic systems. These annulation reactions lead to the formation of complex polycyclic structures with significant biological and pharmaceutical applications.
Formation of Fused Pyrazole Systems
The derivative, methyl 4-amino-1H-pyrazole-3-carboxylate, is a key intermediate in the construction of fused pyrazole systems. One of the most prominent examples is the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved by reacting the aminopyrazole with a one-carbon synthon, such as formamide (B127407) or formic acid, which leads to the closure of the pyrimidine (B1678525) ring onto the pyrazole core. The resulting pyrazolo[3,4-d]pyrimidin-4-one scaffold is a core structure in many biologically active molecules.
Another important class of fused systems accessible from aminopyrazoles are pyrazolo[3,4-b]pyridines. These can be synthesized through the reaction of the aminopyrazole with various dicarbonyl compounds or their equivalents. chim.it The specific nature of the fused ring system formed is dependent on the reactants and the reaction conditions employed.
Table 2: Examples of Fused Pyrazole Systems from Aminopyrazole Derivatives
| Fused System | Synthetic Precursor | Typical Reagents |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Methyl 4-amino-1H-pyrazole-3-carboxylate | Formamide, Triethyl orthoformate researchgate.netcapes.gov.br |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazoles | β-Diketones, Activated enones, Aldehydes and ketones chim.itmdpi.com |
| Pyrazolo[1,5-a]pyrimidine | 3(5)-Aminopyrazoles | β-Diketones, Activated enones chim.it |
Regioselectivity and Stereoselectivity in Cyclization Processes
The formation of fused heterocyclic systems from substituted pyrazoles often raises questions of regioselectivity. In the case of cyclization reactions involving derivatives of methyl 4-amino-1H-pyrazole-3-carboxylate, the regiochemical outcome is critical in determining the final structure.
The synthesis of pyrazolo[3,4-d]pyrimidines from 4-amino-1H-pyrazole-3-carboxylates proceeds with a high degree of regioselectivity. The cyclization involves the exocyclic amino group at C4 and the endocyclic nitrogen at the N5 position of the pyrazole ring. This specific mode of cyclization leads to the formation of the pyrazolo[3,4-d]pyrimidine ring system, as opposed to the isomeric pyrazolo[4,3-d]pyrimidine system. Theoretical and experimental studies have been conducted to understand and confirm the regioselectivity in such reactions. nih.gov
In the broader context of pyrazole chemistry, the synthesis of substituted pyrazoles themselves can be controlled to yield specific regioisomers. For example, the condensation of β-ketonitriles with monosubstituted hydrazines can be directed to produce either 3-aminopyrazoles or 5-aminopyrazoles by carefully selecting the reaction conditions, such as the solvent and the presence of an acid or base catalyst. chim.it While stereoselectivity is not a primary concern in the initial planar pyrazole, it becomes a significant factor in the synthesis of more complex, non-aromatic, or chiral pyrazole derivatives and their fused systems.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring itself can participate in both electrophilic and nucleophilic substitution reactions. However, the reactivity of the pyrazole nucleus in this compound is significantly influenced by the existing substituents.
Pyrazoles are generally considered electron-rich aromatic systems and are prone to electrophilic aromatic substitution, with the C4 position being the most susceptible to attack. wikipedia.org However, in the case of this compound, the C4 position is already substituted with a strongly electron-withdrawing nitro group. This group deactivates the pyrazole ring towards electrophilic attack, making such reactions challenging.
Conversely, the presence of the nitro group at the C4 position, along with the inherent electronic properties of the pyrazole ring, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the nitro group activates the ring for attack by nucleophiles. libretexts.org Research on related nitropyrazoles has shown that a nitro group can be displaced by various nucleophiles. For instance, in 3,4-dinitropyrazoles, the nitro group at the 3-position is regioselectively substituted by S-, O-, and N-nucleophiles. researchgate.net In other cases, a halogen at the C4 position of a nitropyrazole can be readily displaced by nucleophiles. osti.gov This suggests that this compound could potentially undergo nucleophilic substitution at the C5 position, which is activated by the adjacent nitro group, or even direct displacement of the nitro group itself under appropriate conditions.
This compound is a versatile intermediate in organic synthesis, particularly for creating a wide array of pyrazole derivatives. myskinrecipes.com Its reactivity is primarily characterized by the interplay of the electron-donating and electron-withdrawing groups on the pyrazole ring.
Electrophilic Aromatic Substitution Patterns and Mechanisms
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. nih.gov Pyrazoles are considered electron-rich five-membered heterocycles. researchgate.net The presence of a pyrrole-type nitrogen atom increases the electron density of the ring system, making it susceptible to attack by electrophiles. However, the pyridine-type nitrogen atom has an electron-withdrawing effect, which deactivates the ring. researchgate.net
Generally, electrophilic substitution on the pyrazole ring, such as nitration, sulfonation, and halogenation, occurs preferentially at the C4 position if it is available. nih.govresearchgate.net The reaction of aromatic compounds with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring via an electrophilic species, the nitronium ion (NO₂⁺). researchgate.netmasterorganicchemistry.com The reaction proceeds through a carbocation intermediate, and the subsequent loss of a proton restores the aromaticity of the ring. youtube.com
The presence of a nitro group, which is strongly electron-withdrawing, at the C4 position of this compound significantly deactivates the ring towards further electrophilic substitution. The combination of the pyridine-type nitrogen and the nitro group makes subsequent electrophilic attack unfavorable.
Nucleophilic Aromatic Substitution (e.g., ANRORC Reactions with Related Dinitropyrazoles)
While the electron-rich nature of the pyrazole ring generally favors electrophilic substitution, the presence of strong electron-withdrawing groups, such as nitro groups, can make the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
A specific type of nucleophilic substitution is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant for certain heterocyclic systems and involves the addition of a nucleophile to the ring, followed by the opening of the heterocyclic ring, and subsequent recyclization to form the final product. wikipedia.org This mechanism has been observed in the reactions of dinitropyridines with nucleophiles. rsc.org For instance, the reaction of 4-phenyl-6-bromopyrimidine with sodium amide in ammonia proceeds via the ANRORC mechanism to yield 4-phenyl-6-aminopyrimidine. wikipedia.org While the direct study of ANRORC reactions on this compound is not extensively documented in the provided results, the principles are applicable to related dinitropyrazole systems where a suitable leaving group is present.
Derivatization Strategies for Expanding Structural Diversity
The functional groups present in this compound, namely the nitro and ester groups, as well as the N-H of the pyrazole ring, provide multiple sites for chemical modification. myskinrecipes.com These modifications are key to creating a diverse library of pyrazole derivatives for various applications.
N-Alkylation and N-Amination Studies of Pyrazole Ring Nitrogens
The pyrazole ring contains two nitrogen atoms, and the N-H bond is a reactive site for functionalization. nih.gov N-alkylation and N-amination are common strategies to introduce structural diversity. The regioselectivity of these reactions can be influenced by the substituents on the pyrazole ring and the reaction conditions.
N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved using various alkylating agents. The specific nitrogen atom that undergoes alkylation can depend on steric and electronic factors.
N-Amination: The introduction of an amino group at the nitrogen position can lead to the formation of N-aminopyrazoles, which are valuable precursors for further transformations.
Strategic Introduction of Diverse Substituents on the Pyrazole Framework
Computational Chemistry and Molecular Modeling of Methyl 4 Nitro 1h Pyrazole 3 Carboxylate and Its Derivatives
Electronic Structure Calculations for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and prone to reaction. wuxiapptec.comirjweb.com For pyrazole (B372694) derivatives, FMO analysis has shown that the introduction of various functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net For instance, in one study, a pyrazole derivative with a small energy gap (ΔE = 2.94 eV) was identified as having the highest reactivity. researchgate.net
In methyl 4-nitro-1H-pyrazole-3-carboxylate, the electron-withdrawing nature of both the nitro group and the carboxylate group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely distributed over the pyrazole ring. The precise energy gap dictates its reactivity profile, which is crucial for its role as a synthetic intermediate.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives This table presents theoretical data for illustrative pyrazole derivatives to demonstrate the typical values obtained from FMO analysis.
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Pyrazole Derivative 7 | - | - | 2.94 | researchgate.net |
| Imidazole Derivative 1A | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 3-phenylbenzo[d]thiazole-2(3H)-imine | - | - | Different values based on solvent | researchgate.net |
While FMO theory identifies reactive orbitals, understanding the charge distribution across a molecule provides a more detailed picture of its reactivity. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net This map helps to predict how a molecule will interact with other species, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For pyrazole derivatives, MEP analysis reveals distinct electrostatic regions. acs.org In the case of this compound, the nitro group (NO₂) creates a strongly electron-deficient (positive) region, making the adjacent carbon and the nitro group itself susceptible to nucleophilic attack. The oxygen atoms of the nitro and carbonyl groups are electron-rich centers (negative potential) and are likely sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom attached to the pyrazole ring nitrogen (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor. This detailed electronic landscape is crucial for understanding intermolecular interactions and predicting the orientation of the molecule in complex environments like an enzyme's active site. acs.org
Conformational Analysis and Energetic Stability Studies
The three-dimensional shape (conformation) of a molecule and its energetic stability are critical determinants of its physical properties and biological activity. Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. mdpi.com
For pyrazole-based compounds, a key aspect of stability is tautomerism, where isomers interconvert through proton migration. mdpi.com In 3(5)-substituted pyrazoles, the position of the substituent and the proton on the nitrogen atoms can lead to different tautomers with varying stabilities. Computational studies have shown that the presence of electron-withdrawing groups, such as a nitro group, significantly influences the tautomeric equilibrium. mdpi.com These groups tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent, an effect that can be quantified by calculating the energy difference between the tautomeric forms.
In this compound, the nitro group at the C4 position and the methyl carboxylate at the C3 position create a specific electronic environment. DFT calculations on similar nitropyrazoles suggest that the 1H-tautomer (where the proton is on the N1 nitrogen) is generally more stable. Furthermore, the orientation of the methyl carboxylate and nitro groups relative to the pyrazole ring can be analyzed. These groups may be twisted out of the plane of the ring to minimize steric hindrance, and the specific dihedral angles of the most stable conformation can be precisely calculated. Such studies on related energetic pyrazole frameworks have been crucial in correlating structure with stability and performance. rsc.orgnih.gov
Reaction Mechanism Elucidation through Advanced Computational Methods
Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is a primary goal of chemistry. Advanced computational methods, such as DFT, allow researchers to model the entire course of a reaction, including the structures of reactants, transition states, intermediates, and products. nih.govnih.gov By calculating the activation energies for different possible pathways, the most likely mechanism can be identified. nih.govacs.org
For nitropyrazole derivatives, computational studies have been instrumental in explaining observed reactivity and product formation. For example, the mechanism of cycloaddition reactions to form pyrazole rings has been detailed, showing how reactants approach each other and which stereochemical outcomes are favored. nih.gov Similarly, unexpected isomerization reactions of nitropyrazoles have been explained by mapping out the potential energy surfaces and identifying low-energy pathways for rearrangement that were not intuitively obvious. nih.govacs.org
For this compound, computational methods can elucidate the mechanisms of its key reactions. These include the reduction of the nitro group to an amine, a common transformation that opens up further synthetic possibilities, or nucleophilic substitution at the ring. By modeling the transition states for these reactions, one can predict the required conditions and potential side products, guiding the design of efficient and selective synthetic procedures. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.orgnih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.gov
For pyrazole derivatives, which exhibit a wide range of biological activities including anticancer and enzyme inhibition, QSAR has proven to be a powerful tool. nih.govnih.govshd-pub.org.rsresearchgate.net The process involves several steps:
Data Set Preparation: A series of pyrazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated, representing various aspects of its structure (e.g., steric, electronic, topological properties). shd-pub.org.rs
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a test set of compounds not used in model creation (R²pred). nih.govresearchgate.net
For derivatives of this compound, 2D and 3D-QSAR models can be developed. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are sampled. The resulting contour maps highlight regions where modifying the structure (e.g., adding bulky or electronegative groups) is likely to increase or decrease biological activity, providing direct visual guidance for drug design. nih.govshd-pub.org.rs
Table 2: Representative Statistical Parameters for QSAR Models of Pyrazole Derivatives This table showcases typical validation metrics for QSAR models, demonstrating the statistical robustness required for a predictive model.
| QSAR Model Type | R² (Training Set) | q² (Cross-validation) | Application | Source |
|---|---|---|---|---|
| 2D-QSAR (GA-MLR) | 0.843 | 0.787 | EGFR Kinase Inhibitors | nih.gov |
| 3D-QSAR (CoMFA) | 0.862 | 0.644 | EGFR Kinase Inhibitors | nih.gov |
| 3D-QSAR (CoMSIA) | 0.851 | 0.740 | EGFR Kinase Inhibitors | nih.gov |
| 2D-QSAR | 0.781 | 0.709 | Antitumor Activity | ijsdr.org |
These modeling efforts provide invaluable insights for medicinal chemists, enabling the prioritization of synthetic targets and accelerating the discovery of new therapeutic agents based on the pyrazole scaffold. nih.govshd-pub.org.rs
Advanced Structural Characterization of Methyl 4 Nitro 1h Pyrazole 3 Carboxylate and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and stereochemistry.
While specific crystallographic data for the title compound is not available in the cited literature, extensive studies on its derivatives illustrate the type of information obtained from this analysis. For example, the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, a closely related derivative, has been determined. This compound crystallizes in the monoclinic system with the space group P21/c. The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice.
Interactive Data Table: Crystallographic Data for the Derivative 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.5811(16) |
| b (Å) | 19.734(7) |
| c (Å) | 11.812(4) |
| β (°) | 101.181(11) |
| Volume (ų) | 1047.6(6) |
Similarly, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, another analog, also crystallizes in the monoclinic P21/c space group, demonstrating a common packing motif for this class of compounds.
X-ray diffraction analysis precisely maps the position of each atom, allowing for the detailed study of molecular conformation, including the planarity of ring systems and the orientation of substituents. Torsion (or dihedral) angles describe the rotation around a chemical bond. In the derivative 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the analysis of dihedral angles reveals the spatial relationship between the pyrazole (B372694) ring and its substituents. The nitro group and the carboxyl group are twisted out of the plane of the pyrazole ring, as indicated by the measured angles. This twisting can have significant implications for the molecule's electronic properties and intermolecular interactions.
Interactive Data Table: Selected Dihedral Angles for the Derivative 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
| Groups Defining the Angle | Dihedral Angle (°) |
|---|---|
| Pyrazole ring and Carboxyl group | 48.8 |
Role of Methyl 4 Nitro 1h Pyrazole 3 Carboxylate in Medicinal Chemistry and Drug Discovery
Methyl 4-nitro-1H-pyrazole-3-carboxylate as a Privileged Scaffold for Bioactive Compounds
The structure of this compound makes it an important intermediate in the synthesis of a wide range of biologically active compounds. myskinrecipes.com The pyrazole (B372694) core is a well-established pharmacophore found in numerous approved drugs, and the nitro and ester functional groups on this particular molecule provide reactive sites for further chemical modifications. myskinrecipes.com This allows for the creation of diverse libraries of pyrazole derivatives, which are then screened for various pharmacological activities. The nitro group, in particular, can be reduced to an amino group, opening up a plethora of synthetic possibilities for creating novel compounds with therapeutic potential.
The versatility of this compound as a scaffold is evident in its use to construct pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds known for their potential as kinase inhibitors and antimicrobial agents. The ability to readily modify its structure allows medicinal chemists to fine-tune the properties of the resulting molecules to enhance their efficacy and selectivity for specific biological targets.
Development of Pyrazole-Based Therapeutic Agents
The pyrazole scaffold, often derived from this compound, has been extensively explored for the development of various therapeutic agents.
Anti-inflammatory Agent Research
Pyrazole derivatives have shown considerable promise in the modulation of inflammatory pathways. nih.gov Research has focused on synthesizing novel pyrazole-based compounds and evaluating their anti-inflammatory effects. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov While this specific study does not directly mention the use of this compound as the starting material, it highlights the potential of the pyrazole core in developing new anti-inflammatory drugs. The structural features of this compound make it a suitable precursor for creating libraries of such compounds for anti-inflammatory screening. myskinrecipes.com
Antimicrobial Agent Development
The pyrazole nucleus is a key component in the development of new antimicrobial agents. myskinrecipes.comnih.gov Derivatives of pyrazole have demonstrated significant activity against a variety of pathogens. For example, newly synthesized 1,2,4-triazole (B32235) and pyrazole-4-carbonitrile derivatives have been evaluated for their antibacterial and antifungal activities. acs.org Specifically, research has shown that pyrazole derivatives can be effective against bacteria such as E. coli and Streptococcus pyogenes. Furthermore, a study focused on pyrazole-3-carboxamides and pyrazole-4-carboxamides as antibiotic adjuvants active against resistant strains of Acinetobacter baumannii. nih.gov These findings underscore the importance of the pyrazole scaffold, for which this compound is a key synthetic intermediate, in the ongoing search for new treatments for infectious diseases. myskinrecipes.com
Antiparasitic Agent Investigations (e.g., against Trypanosoma brucei via GSK3 inhibition)
A significant area of research involving this compound has been in the development of agents against the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). acs.org Glycogen (B147801) synthase kinase 3 (GSK3) in T. brucei (TbGSK3) has been identified as a validated drug target. acs.orgnih.gov
In one study, this compound served as a starting material for the synthesis of aminopyrazole derivatives designed as inhibitors of TbGSK3. acs.org The synthesis involved the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid to yield the methyl ester, followed by reduction of the nitro group to an amine. acs.org This amine was then used to build a library of aminopyrazole inhibitors. Several of these compounds exhibited low nanomolar inhibition of TbGSK3 and demonstrated micromolar levels of inhibition against the cultured T. b. brucei parasite. acs.org This research highlights the direct role of this compound in the generation of lead compounds for a neglected tropical disease.
| Starting Material | Target Enzyme | Resulting Compounds | Biological Activity |
| 4-nitro-1H-pyrazole-3-carboxylic acid | Trypanosoma brucei GSK3 | Aminopyrazole derivatives | Low nanomolar inhibitors of TbGSK3, micromolar inhibition of T. b. brucei parasite growth. acs.org |
Anticancer Agent Studies
The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. myskinrecipes.comirjmets.com Derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines.
One study detailed the synthesis of novel 1H-pyrazole-3-carboxamide derivatives and their evaluation for antiproliferative effects. jst.go.jpnih.gov While the direct use of this compound was not specified as the starting material, the study utilized 4-nitro-1H-pyrazole-3-acid, its corresponding carboxylic acid, in the synthesis. jst.go.jp The resulting compounds were found to interact with DNA, suggesting a potential mechanism for their anticancer activity. jst.go.jpnih.gov
Another area of research has focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives. nih.gov These compounds have been synthesized and tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some derivatives showing potent inhibitory activity. nih.gov The synthesis of such complex heterocyclic systems can potentially start from simpler pyrazole building blocks like this compound.
Furthermore, zinc metal-organic chains based on 4-nitro-1H-pyrazole have been investigated for their cytotoxic activity against cancer cell lines such as B16-F10 (murine melanoma), HT29 (colon cancer), and HepG2 (hepatoma). researchgate.net These studies indicate that the nitro-substituted pyrazole moiety can contribute to the anticancer properties of the resulting complexes.
Mechanism of Biological Action Studies
Understanding the mechanism by which pyrazole-based compounds exert their biological effects is crucial for drug development. The functional groups of this compound and its derivatives play a key role in their interaction with biological targets. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release active intermediates.
For the antiparasitic aminopyrazole derivatives targeting T. brucei, the mechanism of action is the inhibition of TbGSK3. acs.org This kinase is essential for the parasite's growth and survival. nih.govnih.gov Inhibition of this enzyme disrupts critical cellular processes, leading to the death of the parasite. nih.gov
In the context of anticancer activity, some pyrazole derivatives have been shown to act by binding to DNA. jst.go.jpnih.gov Specifically, certain 1H-pyrazole-3-carboxamide derivatives were found to interact with the minor groove of DNA and could even induce cleavage of supercoiled plasmid DNA. jst.go.jpnih.gov This interaction with DNA can disrupt its normal functions, leading to the inhibition of cancer cell proliferation.
The broad range of biological activities observed for pyrazole derivatives highlights the diverse mechanisms through which they can act. The ability to modify the pyrazole scaffold, starting from precursors like this compound, allows for the exploration of these different mechanisms and the development of targeted therapies.
Molecular Target Identification and Validation (e.g., Enzyme Inhibition)
The biological activities of pyrazole derivatives are often attributed to their ability to interact with and inhibit specific enzymes. While direct inhibitory data for this compound on many enzymes is not extensively documented in publicly available literature, the activities of structurally related compounds provide significant insights into its potential molecular targets.
Kinase Inhibition:
Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology and inflammatory diseases. nih.gov Pyrazole derivatives have been widely investigated as kinase inhibitors. nih.gov For instance, glycogen synthase kinase 3 (GSK-3), a key regulator in numerous cellular processes, is a known target for pyrazole-based compounds. nih.govfrontiersin.org Inhibition of GSK-3 has therapeutic potential in conditions like bipolar disorder and parasitic infections. nih.gov Studies on pyrrolo[3,4-c]pyrazole inhibitors have demonstrated low nanomolar potency against human GSK3 (HsGSK3), with IC50 values as low as 2.8 nM for some analogs. nih.gov
Another important class of kinases are the Aurora kinases, which play a crucial role in cell cycle regulation. A study on pyrazole-based Aurora A kinase inhibitors revealed that the presence of a nitro group was more favorable for activity compared to other substituents like hydrogen, methyl, methoxy, or chloro groups. nih.gov This suggests that the nitro group on the MNP scaffold could be a key contributor to potential kinase inhibitory activity.
Cyclooxygenase (COX) Inhibition:
Other Enzyme Targets:
The positional isomer of MNP, methyl 3-nitro-1H-pyrazole-4-carboxylate, has been identified as a potential inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for the survival of the malaria parasite. This highlights the potential for nitropyrazole esters to act as inhibitors of key metabolic enzymes in pathogens.
Below is a table summarizing the inhibitory activities of some pyrazole derivatives against various enzymes, illustrating the potential targets for compounds like MNP.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Pyrazole-based derivatives | Aurora A kinase | 0.16 | nih.gov |
| Thienopyrimidine derivatives | GSK-3β | 10.2 - 17.3 | researchgate.net |
| Pyrrolo[3,4-c]pyrazole derivative | HsGSK3 | 0.0028 | nih.gov |
This table presents data for related pyrazole compounds to indicate potential enzyme targets for this compound.
Structure-Activity Relationships and Functional Group Contribution to Biological Efficacy
The biological activity of this compound is intrinsically linked to its chemical structure. The arrangement and nature of its functional groups—the pyrazole ring, the nitro group, and the methyl ester—are critical determinants of its interaction with biological targets. myskinrecipes.com Structure-activity relationship (SAR) studies on related pyrazole derivatives provide valuable insights into how modifications of this scaffold can influence biological efficacy.
The Pyrazole Core:
The pyrazole ring serves as the fundamental scaffold, providing a rigid framework for the attachment of various functional groups in a specific spatial orientation. Its aromatic nature and the presence of two nitrogen atoms allow for various non-covalent interactions with biological macromolecules, such as hydrogen bonding and pi-pi stacking. pharmatutor.org
The Nitro Group:
The nitro group at the 4-position of the pyrazole ring is a strong electron-withdrawing group. This has several implications for the molecule's biological activity. Firstly, it can enhance the acidity of the N-H proton of the pyrazole ring, potentially influencing its binding properties. Secondly, the nitro group can participate in redox reactions within the cell. Its presence has been shown to be advantageous for the activity of some kinase inhibitors. nih.gov The position of the nitro group is also crucial; for example, positional isomerism between this compound and methyl 3-nitro-1H-pyrazole-4-carboxylate can lead to different electronic effects and, consequently, different biological activities.
The Methyl Ester Group:
The following table presents data on the anticancer activity of a positional isomer, methyl 3-nitro-1H-pyrazole-4-carboxylate, illustrating the potential of this structural class.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 3.79 |
| A549 | Lung | 26 |
| HepG2 | Liver | 49.85 |
Data for methyl 3-nitro-1H-pyrazole-4-carboxylate, a positional isomer of the title compound.
SAR studies on other pyrazole series have shown that modifications at various positions can dramatically alter activity. For instance, in a series of 3,5-diarylpyrazole inhibitors of meprin α and β, the introduction of different substituents on the phenyl rings significantly impacted inhibitory potency. scispace.com Similarly, N-substitution on the pyrazole ring can also modulate activity. scispace.com These findings underscore the "privileged" nature of the pyrazole scaffold in medicinal chemistry, where systematic structural modifications can be used to fine-tune biological activity against a desired target. nih.gov
Applications of Methyl 4 Nitro 1h Pyrazole 3 Carboxylate and Its Derivatives Beyond Medicinal Chemistry
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the pyrazole (B372694) ring make it an excellent ligand for coordinating with metal ions, a property that has been extensively utilized in inorganic and organometallic chemistry. saudijournals.com The specific substituents on the pyrazole ring, such as the nitro and carboxylate groups in methyl 4-nitro-1H-pyrazole-3-carboxylate, can modulate the coordination behavior and the properties of the resulting metal complexes.
Pyrazole-derived ligands are known for their versatility, capable of forming a wide array of coordination geometries and nuclearities with different metal ions. nih.gov The design of these ligands can be fine-tuned by altering the substituents on the pyrazole ring. nih.gov
Specifically, 4-nitropyrazole-3-carboxylic acid, the precursor acid to this compound, has been successfully used as a bridging ligand in the synthesis of binuclear copper(II) and cobalt(II) complexes. nih.gov In these structures, the deprotonated ligand coordinates to the metal centers through one of the pyrazole nitrogen atoms and an oxygen atom from the carboxylate group, demonstrating a chelating and bridging coordination mode. nih.gov This dual functionality leads to the formation of stable, nearly planar six-membered M₂N₄ metallocycles. nih.gov The presence of the nitro group influences the electronic properties of the ligand and the supramolecular arrangement of the final complex, which is often governed by hydrogen bonding involving the carboxylate and nitro groups. nih.gov
Metal complexes derived from pyrazole ligands have shown significant potential in catalysis. mdpi.combohrium.com Copper-based complexes, in particular, are of great interest due to their role in biochemical oxidation processes and their ability to mimic the active sites of metalloenzymes. saudijournals.combohrium.com
Studies on in situ prepared copper(II) complexes with various pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone. mdpi.combohrium.com The efficiency of these catalytic systems is influenced by several factors, including the nature of the ligand, the copper salt's counter-ion, and the solvent. mdpi.com For example, a complex formed from a specific pyrazole ligand and copper(II) acetate (B1210297) in methanol (B129727) showed a maximum reaction rate (Vmax) of 41.67 µmol L⁻¹ min⁻¹. mdpi.com Although the catalytic activity of a complex with this compound has not been specifically detailed, its ability to form stable copper complexes suggests that such derivatives could be promising candidates for developing new catalysts for oxidation and other organic transformations. mdpi.comnih.gov
Materials Science Research
The applications of pyrazole derivatives extend into materials science, where their unique structures are harnessed to create polymers and energetic materials with specialized properties. researchgate.netroyal-chem.com
Pyrazole derivatives are being explored for the development of novel materials like conductive and porous polymers. researchgate.netroyal-chem.comnih.gov Porous organic polymers (POPs) based on pyrazole have been synthesized and show high thermal and chemical stability. nih.gov For instance, a pyrazole-linked covalent organic polymer synthesized via a metal-free, one-pot reaction exhibited thermal stability up to 425 °C in air and was stable in various solvents and harsh chemical environments. nih.gov
While the direct polymerization of this compound is not a primary research focus, its functional groups offer potential as a monomer or a precursor for functional monomers. The carboxylate group can be modified to introduce polymerizable functionalities, and the pyrazole ring can be incorporated into polymer backbones to enhance thermal stability or create sites for metal coordination, leading to functional materials for catalysis or separation. uobaghdad.edu.iqresearchgate.netresearchgate.net
Nitrated pyrazoles are a significant class of energetic materials, valued for their high heat of formation, density, and thermal stability. nih.govnih.gov These characteristics often result in superior detonation performance compared to traditional explosives. The field of high-energy-density materials (HEDMs) extensively investigates nitropyrazole derivatives to develop powerful and insensitive explosives, propellants, and pyrotechnics. nih.govmdpi.com
Simple mononitropyrazoles like 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) serve as crucial intermediates for more complex energetic compounds. nih.gov The introduction of additional nitro groups or other energetic functionalities onto the pyrazole ring is a common strategy to enhance performance. Research has shown that increasing the number of nitro groups generally improves detonation properties. nih.govacs.org For example, di- and trinitropyrazoles exhibit significantly higher detonation velocities and pressures than their mononitro counterparts. mdpi.comnist.gov The thermal stability of these compounds is also a critical factor, with many nitropyrazole derivatives showing decomposition temperatures well above 200 °C, indicating good thermal robustness. acs.orgrsc.org
Table 2: Comparison of Properties for Select Nitropyrazole-Based Energetic Compounds
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| 4-Nitropyrazole (4-NP) | 1.52 | - | 6.68 | 18.81 | nih.govmdpi.com |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.75 | 275 | - | - | nist.gov |
| 3,5-Dinitropyrazole (3,5-DNP) | 1.80 | 316.8 | 7.76 | 25.57 | mdpi.com |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 218 | 8.93 | 35.9 | acs.org |
| Hydroxylammonium salt of 3-dinitromethyl-5-nitropyrazole | - | 151 | 8.70 | - | rsc.org |
Future Directions and Emerging Research Avenues
Targeted Synthesis of Advanced Methyl 4-nitro-1H-pyrazole-3-carboxylate Derivatives for Specific Applications
The strategic design and synthesis of novel derivatives from this compound are paramount for developing compounds with high efficacy and specificity for various therapeutic targets. The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, known to be a core component in drugs with anti-inflammatory, antimicrobial, and anticancer properties. myskinrecipes.commdpi.com Future research will increasingly focus on creating libraries of derivatives where the substituents on the pyrazole ring are meticulously chosen to optimize interactions with specific biological targets.
For instance, in the realm of oncology, research has shown that specific substitutions on the pyrazole ring can lead to potent antitumor agents. mdpi.com One study detailed the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives, which, along with their unexpected pyrazole co-products, exhibited significant growth inhibitory activity against various cancer cell lines, including leukemia (K562) and lung cancer (A549). mdpi.com The most active of these compounds demonstrated potency far exceeding that of the reference drug, ABT-751, and was identified as a novel inhibitor of tubulin polymerization. mdpi.com
Table 1: Anticancer Activity of Synthesized Pyrazole Derivatives
| Compound | Cell Line | GI₅₀ (μM) | Reference Compound (ABT-751) GI₅₀ (μM) |
|---|---|---|---|
| 4a | K562 | 0.26 | >10 |
| 4a | A549 | 0.19 | >10 |
| 5b | K562 | 0.021 | 0.76 |
| 5b | A549 | 0.69 | >10 |
| 5e | K562 | 0.15 | 0.76 |
Data sourced from a study on novel benzofuro[3,2-c]pyrazole derivatives. mdpi.com
This targeted approach, leveraging the this compound scaffold, allows for the systematic exploration of structure-activity relationships (SAR). By modifying the groups attached to the pyrazole core, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency and selectivity for targets like protein kinases, which are often implicated in cancer. dntb.gov.ua
Integration of Artificial Intelligence and Machine Learning for De Novo Design in Pyrazole Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and pyrazole chemistry is no exception. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, significantly reducing the time and cost associated with traditional screening methods. harvard.edufrontiersin.org
Table 2: Applications of AI/ML in Pyrazole Drug Discovery
| AI/ML Technique | Application in Pyrazole Chemistry | Potential Outcome | Reference |
|---|---|---|---|
| QSAR | Predict anti-cancer activity of pyrazole derivatives against various cell lines. | Identification of key structural features for enhanced potency. | nih.gov |
| Generative Models (HGG) | De novo design of novel pyrazole-based DYRK1A inhibitors. | Generation of novel, non-toxic molecules with high inhibitory activity. | chemrxiv.org |
| 3D-QSAR & Docking | Design of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors. | Potent anticancer compounds with significant interactions with target residues. | nih.gov |
| Supervised Learning | Recognition and classification of bi-heterocyclic drugs based on spectra. | Rapid and accurate identification of known and new compounds. | researchgate.net |
These computational methods allow researchers to prioritize the synthesis of the most promising candidates, making the drug development pipeline more efficient and targeted. astrazeneca.com
Expansion of Biological Activity Spectrum and Exploration of Novel Therapeutic Modalities
While pyrazole derivatives are well-known for their anti-inflammatory, antimicrobial, and anticancer effects, future research aims to expand their biological activity into new therapeutic areas. myskinrecipes.comnih.gov The unique electronic properties of the pyrazole ring make it a versatile scaffold that can be adapted to interact with a wide range of biological targets. rsc.org
One emerging area is the development of pyrazole-containing compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govacs.org Studies have shown that certain pyrazoline derivatives can act as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the management of these conditions. nih.govacs.org By starting with a scaffold like this compound, researchers can synthesize new derivatives designed to cross the blood-brain barrier and modulate these neurological targets.
Furthermore, novel therapeutic modalities are being explored. Photodynamic therapy (PDT), a treatment that uses a light-activated photosensitizer to kill cancer cells and bacteria, is a promising new application for pyrazole derivatives. nih.govmdpi.com A recent patent described pyrazole-indole conjugates that can be used in the photodynamic treatment of cancer and bacterial infections. wipo.int This innovative approach highlights the potential to adapt the pyrazole core for highly specific and localized therapies, moving beyond traditional systemic drug action.
Development of Novel Catalytic Systems for Efficient Pyrazole Functionalization and Derivatization
The synthesis of diverse and complex pyrazole derivatives from a simple starting material like this compound relies heavily on the development of efficient and selective chemical reactions. Future progress in this area is intrinsically linked to advances in catalysis. researchgate.netnih.gov
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This method allows for the direct attachment of various functional groups to the carbon atoms of the pyrazole core in a single step, providing a highly efficient route to a wide array of derivatives. rsc.org
Additionally, the development of novel heterogeneous catalysts, such as silica-functionalized catalysts and magnetically recoverable nanoparticles, is a key area of research. researchgate.nettandfonline.com These catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. researchgate.netrsc.org For example, nano-ZnO and various silica-supported acid catalysts have been shown to be effective in the synthesis of pyrazole derivatives. researchgate.netnih.gov The use of such advanced catalytic systems will be crucial for the cost-effective and environmentally friendly production of advanced this compound derivatives for specific applications. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ABT-751 |
| 1H-benzofuro[3,2-c]pyrazole |
| Pyrazolyl-1H-pyrrolo[2,3-b]pyridine |
| Pyrazolo[3,4-d]pyrimidine |
| Pyrazole-indole conjugates |
| Acetylcholinesterase |
| Monoamine oxidase |
| DYRK1A kinase |
| TRAP1 kinase |
Q & A
Q. Q1. What are the established synthetic routes for methyl 4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step processes such as nitration of pyrazole precursors followed by esterification. For example, analogous pyrazole derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized via cyclization reactions using hydrazine hydrate and subsequent esterification under acidic conditions . Optimization strategies include:
- Temperature control : Reactions at 80°C in polar aprotic solvents (e.g., N,N-dimethylacetamide) improve cyclization efficiency.
- Catalyst selection : Potassium carbonate enhances nitro-group incorporation during nitration steps.
- Purification : Silica gel chromatography or recrystallization resolves byproducts, as seen in similar pyrazole ester syntheses .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Compare - and -NMR spectra with literature data for nitro-pyrazole esters to validate substitution patterns .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in nitro-group orientation and hydrogen bonding .
- Mass spectrometry : High-resolution LC-MS confirms molecular weight (expected m/z: 185.0437) and fragmentation patterns .
Advanced Research Questions
Q. Q3. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer: Discrepancies arise from variations in sample purity or environmental conditions. Mitigation strategies include:
- Standardized purity assays : Use HPLC (>95% purity threshold) and Karl Fischer titration to quantify residual solvents or moisture .
- Stability studies : Perform accelerated degradation tests under controlled humidity/temperature to identify decomposition pathways (e.g., nitro-group reduction or ester hydrolysis) .
- Computational modeling : Predict solubility parameters via COSMO-RS simulations, validated against experimental solubility in aprotic solvents like DMSO .
Q. Q4. How can researchers investigate the environmental fate and ecological toxicity of this compound?
Methodological Answer: Adopt a tiered assessment framework:
- Persistence studies : Conduct OECD 301 biodegradation tests to evaluate half-life in soil/water matrices.
- Bioaccumulation potential : Measure log (octanol-water partition coefficient) via shake-flask method; values >3 indicate bioaccumulation risk .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity screening. For nitroaromatic compounds, EC values often correlate with electrophilicity indices .
Q. Q5. What mechanistic insights guide the design of this compound derivatives for biological activity studies?
Methodological Answer: Leverage structure-activity relationship (SAR) principles:
- Nitro-group modifications : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to modulate electron-withdrawing effects and redox stability .
- Ester hydrolysis kinetics : Evaluate pH-dependent hydrolysis rates to predict prodrug activation in physiological environments .
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity with enzymes like cyclooxygenase-2, a common target for nitro-heterocycles .
Critical Analysis of Contradictory Evidence
- Structural ambiguity : lists "ethyl 4-nitro-1H-pyrazole-5-carboxylate" as a synonym, but positional isomerism (3- vs. 5-carboxylate) requires confirmation via X-ray crystallography .
- Toxicity data gaps : notes insufficient ecotoxicological data; researchers must prioritize OECD-compliant assays to fill these gaps .
Authoritative Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
